反式-酮康唑

描述

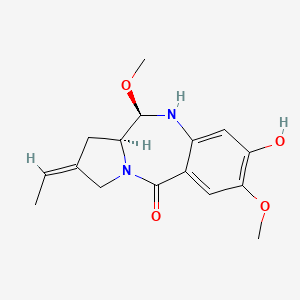

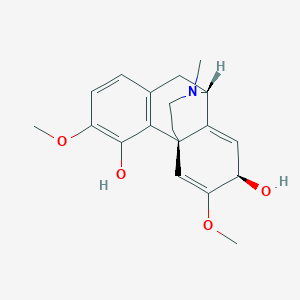

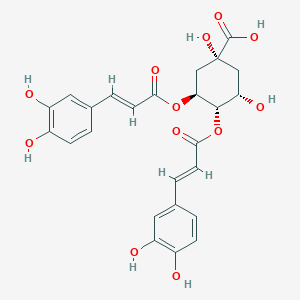

Trans-Ketoconazole is identified as an impurity of an antifungal compound cis-ketoconazole . Cis-Ketoconazole has broad-spectrum in vivo activity in a wide range of experimental fungal infections caused by different fungi in a variety of animal models . The trans-isomer of ketoconazole is less active than cis-ketoconazole .

Synthesis Analysis

The synthesis of ketoconazole involves the reaction of two compounds in an acid medium . The compounds have large steric hindrance, which improves the cis-trans selectivity of 1,3-dioxolane formed by the mixed reaction .

Molecular Structure Analysis

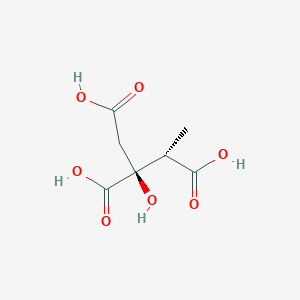

The molecular formula of Ketoconazole is C26H28Cl2N4O4 .

Physical And Chemical Properties Analysis

Ketoconazole has been found to interact with pharmaceutical excipients, affecting its chemical nature, stability, and bioavailability . It has also been found to interact with cytochrome enzymes, suggesting that ketoconazole shifts sebum secretion .

科学研究应用

Ophthalmic Antifungal Applications

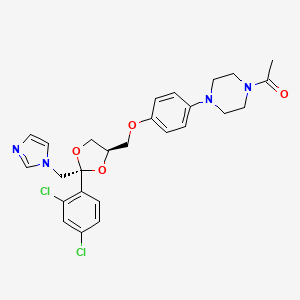

Trans-Ketoconazole: has been studied for its potential in treating fungal eye infections. The development of ophthalmic formulations containing trans-ethosomes nanoparticles aims to enhance ocular permeation and antifungal activity . These formulations are designed to improve the drug’s solubility and corneal penetration, which are critical for effective treatment.

Enhanced Drug Delivery Systems

The incorporation of trans-Ketoconazole into trans-ethosomes vesicles represents a significant advancement in drug delivery systems . These vesicles are designed to penetrate deeper into the posterior eye segment, offering a promising method for delivering medications effectively without toxic effects .

Nanotechnology in Pharmacology

Trans-ethosomes are lipid-based nanovesicles that contain ethanol and an edge activator, which are used to carry trans-Ketoconazole . This technology combines the advantages of ethosomes and transfersomes, providing superior drug delivery capabilities compared to other systems .

Antifungal Activity Optimization

The antifungal activity of trans-Ketoconazole can be significantly improved when treated with optimized vesicles . This optimization process involves adjusting formulation factors that affect the vesicles’ size, zeta potential, entrapment efficiency, and flexibility .

Sustained Drug Release Formulations

Research has focused on developing in situ gel formulations for sustained drug release of trans-Ketoconazole . These formulations are prepared under optimal conditions to ensure a consistent and prolonged therapeutic effect .

Non-Irritating Formulations for Sensitive Applications

The development of non-irritating formulations is crucial for medications like trans-Ketoconazole that are applied to sensitive areas such as the eyes . Studies have shown that the in situ gel formulations developed are non-irritating to the cornea, making them suitable for long-term treatment .

Treatment of Deep Fungal Infections

Trans-Ketoconazole: loaded trans-ethosomes vesicles have shown promise in the treatment of deep fungal infections . Their ability to penetrate deeper tissues makes them an excellent candidate for addressing infections that are otherwise difficult to treat .

Pharmacokinetic Improvement

The use of trans-ethosomes has been associated with improved pharmacokinetic properties of trans-Ketoconazole . This includes rapid drug drainage and a short elimination half-life, which are beneficial for achieving the desired therapeutic outcomes .

作用机制

- Primary Targets : Trans-ketoconazole interacts with 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol in fungal cells .

- Trans-ketoconazole inhibits the biosynthesis of ergosterol by blocking 14-α-sterol demethylase. As a result, fungal cellular permeability increases due to reduced ergosterol levels in the cell membrane .

- The sterol biosynthesis pathway, from lanosterol to ergosterol , is affected by trans-ketoconazole. This disruption impacts fungal membrane composition and function .

- Absorption : Trans-ketoconazole was initially approved for systemic use in an oral formulation. It has good absorption properties .

- Impact on Bioavailability : Gastrointestinal side effects and dose-related hepatitis led to its replacement by other antifungals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

安全和危害

Ketoconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . Hepatotoxicity is the main safety concern with ketoconazole, which can be managed effectively with careful monitoring of hepatic enzymes .

未来方向

属性

IUPAC Name |

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-BVAGGSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83374-59-8, 142128-58-3 | |

| Record name | trans-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOCONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can trans-ketoconazole be identified and quantified in ketoconazole samples?

A1: The research describes a novel method for identifying and quantifying trans-ketoconazole, an impurity found in cis-ketoconazole. Electrokinetic Chromatography with UV detection (EKC-UV) is used to separate and quantify trans-ketoconazole based on its unique migration time and UV absorbance. Subsequently, Electrokinetic Chromatography coupled with Electrospray Ionization Mass Spectrometry (EKC-ESI-MS) confirms the identity of the impurity through mass analysis and fragmentation patterns [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)

![N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide](/img/structure/B1253929.png)

![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)